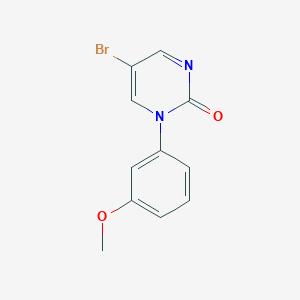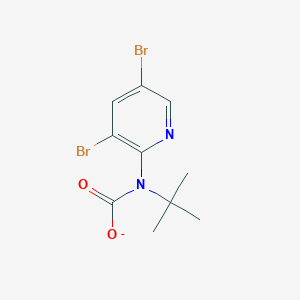
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is a chemical compound that has been widely used in scientific research for various purposes. It is a carbamate derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is not well understood. However, it is believed to act as a nucleophile, which can react with various electrophiles. It can also form stable complexes with metal ions, which can be useful in catalytic reactions. The exact mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is still an area of active research.
Biochemical and Physiological Effects:
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. It is relatively stable under normal laboratory conditions and can be stored for long periods without degradation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate in laboratory experiments include its ease of synthesis, low toxicity, and unique properties. It can be used as a reagent, catalyst, or ligand in various reactions. However, its limitations include its relatively high cost and limited availability. It may also not be suitable for certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate. One area of research could focus on its potential use in drug discovery and development. It may also be useful in the synthesis of new materials with unique properties. The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate could also be further studied to better understand its reactivity and potential applications. Moreover, new synthesis methods could be developed to improve the yield and efficiency of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate.
Synthesemethoden
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate can be synthesized using different methods, including the reaction of tert-butyl isocyanate with 3,5-dibromo-2-pyridinecarboxylic acid, followed by the addition of triethylamine. Another method involves the reaction of 3,5-dibromo-2-pyridinamine with tert-butyl chloroformate in the presence of triethylamine. The synthesis of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has been widely used in scientific research for various purposes. It has been used as a reagent in the synthesis of other compounds, such as pyridine derivatives. It has also been used as a catalyst in the synthesis of various organic compounds. Moreover, N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has been used as a ligand in the preparation of metal complexes. Its unique properties have made it a useful tool in scientific research.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-(3,5-dibromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)14(9(15)16)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,15,16)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFUFFIYAKDXDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=C(C=C(C=N1)Br)Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)
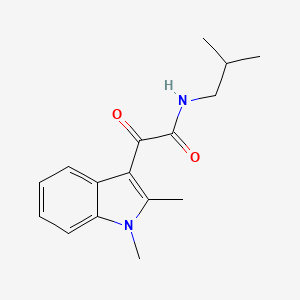

![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)

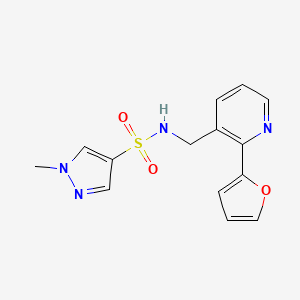

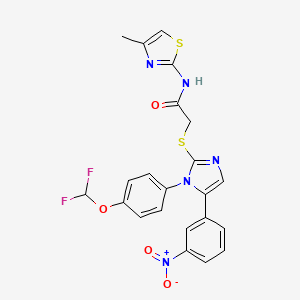

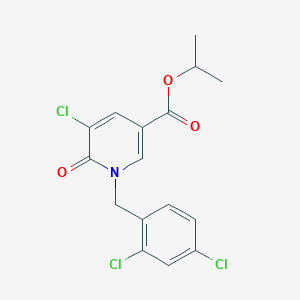
![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)
